molecular formula C9H10N4O2 B1651772 4(3H)-Pteridinone, 2-(ethoxymethyl)- CAS No. 133914-85-9

4(3H)-Pteridinone, 2-(ethoxymethyl)-

Cat. No. B1651772
CAS RN: 133914-85-9
M. Wt: 206.20
InChI Key: SFWVULIFVPNTOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4(3H)-Pteridinone, 2-(ethoxymethyl)-, also known as 4(3H)-Pteridinone, 2-(ethoxymethyl)-, is a useful research compound. Its molecular formula is C9H10N4O2 and its molecular weight is 206.20. The purity is usually 95%.
The exact mass of the compound 4(3H)-Pteridinone, 2-(ethoxymethyl)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Pigments, Biological - Pterins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4(3H)-Pteridinone, 2-(ethoxymethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4(3H)-Pteridinone, 2-(ethoxymethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

133914-85-9

Molecular Formula

C9H10N4O2

Molecular Weight

206.20

IUPAC Name

2-(ethoxymethyl)-3H-pteridin-4-one

InChI

InChI=1S/C9H10N4O2/c1-2-15-5-6-12-8-7(9(14)13-6)10-3-4-11-8/h3-4H,2,5H2,1H3,(H,11,12,13,14)

InChI Key

SFWVULIFVPNTOF-UHFFFAOYSA-N

SMILES

CCOCC1=NC2=NC=CN=C2C(=O)N1

Canonical SMILES

CCOCC1=NC2=NC=CN=C2C(=O)N1

Other CAS RN

133914-85-9

synonyms

LCB 2183
LCB-2183

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3.5 g (0.024 mole) of a 40% aqueous solution of glyoxal are added to a suspension of 3.7 g (0.020 mole) of 5,6-diamino-2-(ethoxymethyl)-4(3H)-pyrimidinone in 30 ml of water. The mixture is brought gradually to reflux and kept refluxing for 1 hour. After the addition of Norit, refluxing is continued for a further 10 minutes and the reaction mixture is then filtered. The aqueous solution obtained is extracted with dichloromethane. These organic extracts are treated as in section c of Example 25. Yld: 2.5 g (61%), m.p. 168°-169° C. The product is identical to that obtained in Example 1.
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5,6-diamino-2-(ethoxymethyl)-4(3H)-pyrimidinone
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30 mL
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Synthesis routes and methods II

Procedure details

A solution of 30.0 g (0.146 mole) of 4-amino-2-(ethoxymethyl)pteridine in 800 ml of 5% aqueous sodium hydroxide is brought slowly to 75° C. and maintained at this temperature for 2 hours. After cooling, the solution obtained is acidified with acetic acid to pH 6 and is then extracted with chloroform. The organic extracts are dried over sodium sulphate and concentrated to dryness under reduced pressure. The solid residue is recrystallized from ethanol in the presence of Norit. Yld: 19.5 g (65%), m.p.=168°-169° C. The product is identical to that obtained in Example 1.
Name
4-amino-2-(ethoxymethyl)pteridine
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Synthesis routes and methods III

Procedure details

A mixture of 8.3 g (0.060 mole) of 3-amino-2-pyrazinecarboxamide [prepared according to R. C. Ellingson et al., J. Am. Chem. Soc. 1945, 67, 1711], 49.5 g (0.24 mole) of triethyl orthoethoxyacetate [prepared according to S. M. McElvain and P. M. Walters, J. Am. Chem. Soc. 1942, 64, 1963] and 53 ml of acetic anhydride is refluxed under a nitrogen atmosphere for 3 hours. The temperature of this reflux falls with the passage of time from 124° to 96° C. and then remains constant at the latter temperature. After cooling, the precipitate formed is isolated by filtration. It is washed with ether and recrystallized from ethanol. Yld: 5.5 g (44%), m.p. 168°-169° C.
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8.3 g
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Name
triethyl orthoethoxyacetate
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49.5 g
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reactant
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53 mL
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reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 19.1 g (0.11 mole) of sodium dithionite in 88 ml of water is added dropwise to a suspension, maintained at 20° C., of 10.0 g (0.050 mole) of 6-amino-2-(ethoxymethyl)-5-nitroso-4(3H)-pyrimidinone in 50 ml of water. After being stirred for 30 minutes at room temperature, the reaction mixture, still maintained at 20° C., is treated with 47.9 g (0.33 mole) of a 40% aqueous solution of glyoxal. Stirring is continued for 20 hours at room temperature. The solution obtained is then extracted with dichloromethane. These organic extracts are dried over sodium sulphate and concentrated to dryness under reduced pressure. The solid residue is recrystallized from methanol in the presence of Norit. Yld: 6.5 g (63%), m.p. 168°-169° C. The product is identical to that obtained in Example 1.
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